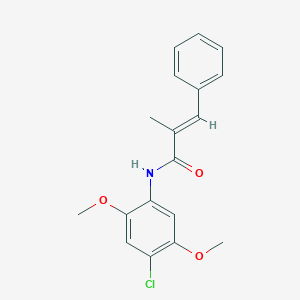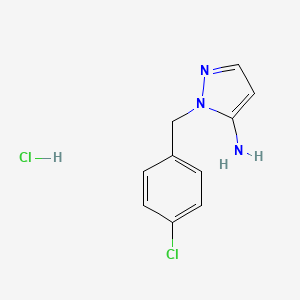
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide
説明
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide, also known as CPQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known for its potent antioxidant and anti-inflammatory properties and has been shown to have a significant impact on cellular signaling pathways.
作用機序
The mechanism of action of 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide is not fully understood, but it is known to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has also been shown to modulate the expression of various genes involved in cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
実験室実験の利点と制限
One of the major advantages of using 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research on 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide, including the development of more potent derivatives with fewer side effects, the identification of new therapeutic applications for 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide for different diseases.
科学的研究の応用
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several studies have shown that 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-10-11(2)20(22)15-9-13(12(16)8-14(15)19(10)21)18-6-4-17(3)5-7-18/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXSXHIHNVUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365860 | |
| Record name | 6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6045-50-7 | |
| Record name | 6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,7aS)-2-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4820418.png)
![3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4820420.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820427.png)
![2-cyano-N-(3,4-dimethylphenyl)-3-{2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4820428.png)
![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4820431.png)
![2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4820440.png)

![3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4820460.png)
![1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4820462.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4820473.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B4820475.png)
![7-(difluoromethyl)-5-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4820486.png)
